molecular formula C22H18ClN3O2S2 B11264883 N-(4-chlorobenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-chlorobenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11264883
M. Wt: 456.0 g/mol
InChI Key: TUZZMDGJPCFFAR-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Due to its potential biological activities, it may be explored for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both thieno[3,2-d]pyrimidine and acetamide functionalities

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-19(17(12-29-20)15-5-3-2-4-6-15)25-22(26)30-13-18(27)24-11-14-7-9-16(23)10-8-14/h2-10,12H,11,13H2,1H3,(H,24,27)

InChI Key

TUZZMDGJPCFFAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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